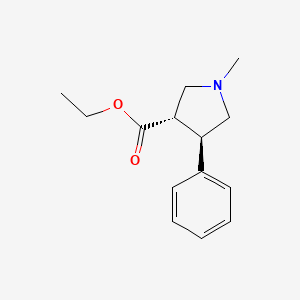

(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate

Description

Chemical identity and nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the stereochemical descriptors (3S,4R) indicating the absolute configuration at the chiral centers. The molecular formula C₁₄H₁₉NO₂ reflects a molecular weight of 233.31 grams per mole, establishing this compound as a mid-sized organic molecule with significant structural complexity. The Chemical Abstracts Service registry number 1354484-94-8 provides a unique identifier for this specific stereoisomer, distinguishing it from other potential configurational isomers of the same molecular framework. Alternative nomenclature systems refer to this compound as ethyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate, emphasizing the ethyl ester functionality and the specific stereochemical arrangement.

The compound exhibits distinct physical and chemical properties that reflect its heterocyclic nature and substitution pattern. Predictive modeling indicates a boiling point of 316.9 ± 42.0 degrees Celsius and a density of 1.069 ± 0.06 grams per cubic centimeter, values consistent with similar pyrrolidine derivatives. The predicted acid dissociation constant value of 8.74 ± 0.60 suggests basic character typical of tertiary amines, reflecting the nitrogen atom's ability to accept protons under appropriate conditions. These physical parameters provide essential information for synthetic planning and purification procedures, while also offering insights into the compound's potential behavior in biological systems.

Historical context in heterocyclic chemistry research

The development of pyrrolidine chemistry traces its origins to the foundational period of heterocyclic research in the nineteenth century, when organic chemists first began systematically investigating nitrogen-containing ring systems. The historical significance of heterocyclic compounds emerged prominently in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest documented investigations into nitrogen heterocycles. This pioneering work established the foundation for subsequent discoveries, including Runge's isolation of pyrrole through dry distillation of bones in 1834, which directly relates to the pyrrolidine framework found in contemporary compounds like this compound.

The evolution of heterocyclic chemistry accelerated throughout the nineteenth and twentieth centuries, with significant contributions from researchers who recognized the unique properties of five-membered nitrogen-containing rings. Pyrrolidine itself, characterized as a cyclic secondary amine and saturated heterocycle, emerged as a colorless liquid miscible with water and most organic solvents, possessing a distinctive odor described as ammoniacal, fishy, and shellfish-like. The industrial production methods developed for pyrrolidine, involving the reaction of 1,4-butanediol and ammonia under specific temperature and pressure conditions with cobalt and nickel oxide catalysts, demonstrate the commercial importance that these heterocyclic frameworks have achieved.

The historical progression of heterocyclic chemistry research culminated in the recognition that more than half of all known compounds are heterocycles, with approximately 59 percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical prominence reflects the fundamental importance of compounds like this compound in modern pharmaceutical research. The pyrrolidine ring structure appears in numerous natural alkaloids, including nicotine and hygrine, and forms the basis for many synthetic drugs such as procyclidine and bepridil, as well as the racetam compounds including piracetam and aniracetam.

Significance of stereochemical configuration in pyrrolidine derivatives

The stereochemical configuration of pyrrolidine derivatives represents one of the most critical factors determining their biological activity and pharmaceutical utility, with the (3S,4R) configuration of the title compound exemplifying the sophisticated understanding required for modern drug design. The five-membered pyrrolidine ring exhibits unique three-dimensional characteristics due to its non-planarity and the phenomenon known as pseudorotation, which allows the ring to adopt multiple conformational states. This conformational flexibility, combined with the sp³-hybridization of the carbon atoms, enables efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of resulting molecules.

Research into stereochemical diversity in pyrrolidine synthesis has demonstrated the high versatility of catalytic asymmetric approaches, particularly through 1,3-dipolar cycloaddition reactions of azomethine ylides. These methodologies enable access to different stereochemical patterns in enantioselective pyrrolidine synthesis, with special emphasis on stereodivergent procedures that can generate different stereoisomers from identical starting materials. The significance of this stereochemical control becomes evident when examining the structure-activity relationships of pyrrolidine-based nicotinic receptor ligands, where different stereoisomers exhibit dramatically different binding affinities and selectivity profiles.

Detailed studies of pyrrolidine-based ligands reveal that stereochemical factors profoundly influence subtype selectivity in nicotinic acetylcholine receptors, with compounds showing preference ratios that can exceed 70,000-fold selectivity between different receptor subtypes. The spatial orientation of substituents around the pyrrolidine ring directly affects binding modes to enantioselective proteins, leading to different biological profiles for various stereoisomers. This stereochemical dependence explains why compounds like this compound require precise synthetic control to achieve desired biological activities.

The compound this compound serves as an intermediate in pharmaceutical development, particularly for medications targeting neurological disorders. Its utility in neuroscience research extends to investigations of neurotransmitter systems, helping researchers understand brain function and mechanisms behind various mental health conditions. The compound's role in analytical chemistry involves detection and quantification of related substances in biological samples, enhancing the accuracy of drug testing and research protocols. As a versatile building block in organic synthesis, it enables chemists to create complex molecules for applications including agrochemicals and fine chemicals, while also finding incorporation into polymer formulations that improve material properties in coatings and adhesives.

Properties

IUPAC Name |

ethyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-17-14(16)13-10-15(2)9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASVXEYIDKFYPJ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps

- Cyclization: The amino acid esters or Michael adducts undergo cyclization to form the pyrrolidine ring. This step often uses catalytic hydrogenation (e.g., Raney Nickel) to reduce nitro groups and promote ring closure.

- Alkylation: Introduction of the 1-methyl group on the nitrogen is achieved by alkylation using methyl halides or related reagents under basic conditions.

- Esterification: The carboxylic acid function at position 3 is converted to the ethyl ester using ethyl bromoacetate or similar alkylating agents, often in the presence of sodium hydride or other bases.

Purification and Stereoisomer Separation

- Diastereomeric mixtures formed during synthesis are separated by crystallization or chromatographic techniques to isolate the desired (3S,4R) isomer.

- Optical rotation measurements and chiral chromatography confirm the stereochemical purity of the final product.

Detailed Preparation Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Asymmetric Michael Addition | Diethyl malonate + β-nitrostyrene, chiral Mg2+ catalyst | Formation of stereoselective adduct | High enantioselectivity, key stereocenter set |

| 2 | Hydrogenation & Cyclization | Raney Ni, H2, solvent (e.g., toluene), heat | Pyrrolidin-2-one intermediate formed | Ring closure with stereochemical retention |

| 3 | Alkylation | Methyl halide, base (NaH) | N-methylation of pyrrolidine nitrogen | Controlled to avoid overalkylation |

| 4 | Esterification | Ethyl bromoacetate, base (NaH or K3PO4) | Formation of ethyl ester at C-3 | High yield, stereochemistry maintained |

| 5 | Purification | Crystallization or chiral HPLC | Isolation of (3S,4R) isomer | Ensures enantiomeric purity |

This sequence is adapted from methods reported in the literature focusing on similar chiral pyrrolidine derivatives, including phenylpiracetam analogs.

Alternative Synthetic Approaches

- N-Metalation or N-Silylation Activation: Activation of the amide group in pyrrolidin-2-one intermediates by N-metalation or silylation followed by reaction with haloacetic acid esters to form the carboxylate functionality.

- Use of Chiral Auxiliary or Catalysts: Employing chiral catalysts or auxiliaries in Michael additions or alkylation steps to enhance stereoselectivity and yield.

- Copper- or Rhodium-Catalyzed 1,4-Additions: For related analogs, copper or rhodium catalysis has been used to install aryl groups stereoselectively on pyrrolidine rings, which can be adapted for synthesis of the target compound.

Research Findings and Yields

- Yields for key steps such as Michael addition and cyclization typically range from 44% to 100% depending on conditions and substrates.

- The stereochemical integrity is maintained throughout the process, with optical rotation values confirming the (3S,4R) configuration.

- Purification techniques effectively separate diastereomers, ensuring high enantiomeric excess (>95%) of the final product.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Michael Addition Yield | 44% - 66% | Dependent on catalyst and substrate purity |

| Cyclization Conditions | Raney Ni, 80-120°C, 2-6 hours | Hydrogenation and ring closure step |

| Alkylation Reagents | Methyl halide (Cl or Br), NaH base | Controlled to avoid side reactions |

| Esterification Reagents | Ethyl bromoacetate, NaH or K3PO4 base | High yield, mild conditions |

| Purification Methods | Crystallization, chiral HPLC | Essential for stereoisomer isolation |

| Optical Rotation | +8.5° (c 3, MeOH) | Confirms stereochemistry |

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Potential

Research indicates that (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate exhibits promising biological activities, including:

- Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.

- Antidepressant Activity : Preliminary investigations suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits in mood disorders.

Case Studies

A notable case study involved the synthesis of derivatives of this compound to evaluate their efficacy as selective serotonin reuptake inhibitors (SSRIs). Results indicated that certain derivatives exhibited enhanced binding affinity to serotonin receptors compared to the parent compound, suggesting avenues for drug development .

Synthetic Routes

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Several synthetic methodologies have been developed for its preparation:

- Enantioselective Synthesis : Techniques such as asymmetric synthesis using chiral catalysts have been employed to produce enantiomerically pure forms of the compound .

- Functional Group Transformations : The ethyl ester moiety allows for further functionalization, enabling the creation of diverse derivatives with tailored properties for specific applications .

Polymer Chemistry

This compound has been explored as a monomer in the development of advanced polymeric materials. Its unique structure contributes to:

- Thermal Stability : Polymers derived from this compound exhibit enhanced thermal properties, making them suitable for high-performance applications .

- Biocompatibility : Due to its organic nature, materials synthesized from this compound show promise in biomedical applications, including drug delivery systems and tissue engineering scaffolds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemistry Variations

Table 1: Structural and Stereochemical Comparison

Key Observations :

- Substituent Effects : The phenyl group in the target compound contributes to hydrophobicity, whereas hydroxyl () or cyclopentyl () groups alter solubility and steric bulk.

- Stereochemical Impact : The (3S,4R) vs. (3S,4S) configurations (e.g., vs. 7) influence molecular conformation, affecting binding affinity in chiral applications .

- Salt Forms : The hydrochloride salt in enhances stability and solubility compared to the neutral ester form of the target compound.

Functional Group and Reactivity Comparisons

Ester vs. Carboxylic Acid Derivatives

- Target Compound : The ethyl ester group at the 3-position is hydrolytically stable under neutral conditions but can be cleaved under basic or enzymatic conditions to yield a carboxylic acid.

- Analog in : Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate contains a trifluoromethyl group, which increases electron-withdrawing effects and metabolic stability compared to the phenyl group .

Heterocyclic Modifications

- Bicyclic Systems: Compounds like ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () exhibit rigid bicyclic frameworks, contrasting with the monocyclic pyrrolidine core of the target compound. This rigidity may reduce conformational flexibility, impacting binding kinetics .

Biological Activity

(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is a chiral compound characterized by its unique pyrrolidine structure, which includes an ethyl ester and a phenyl group. This specific stereochemistry at positions 3 and 4 significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

- CAS Number : 1354484-94-8

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential antiviral properties and interactions with specific biological systems.

Antiviral Activity

One notable area of investigation is the compound's potential as an inhibitor of HIV replication. Studies have shown that compounds with similar structures can inhibit HIV in cell cultures, suggesting that this compound may also possess such activity. For instance, related pyrazole-based compounds have demonstrated significant antiviral effects, leading to further exploration of structure-activity relationships (SAR) .

Structure-Activity Relationship (SAR)

The unique stereochemistry of this compound is crucial for its biological interactions. The following table summarizes its structural analogs and their respective features:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate | C₂₀H₂₃NO₂ | Not Available | Contains a benzyl group instead of methyl |

| Ethyl 1-methyl-4-phenylpiperidine-3-carboxylate | C₁₅H₂₁NO₂ | 61209-79-8 | Features a piperidine ring instead of pyrrolidine |

| (+)-trans-1-Methyl-4-phenyl-pyrrolidine | C₁₄H₁₉NO₂ | Not Available | Lacks the ethoxy group; different stereochemistry |

Case Studies

Several studies have explored the biological activity of similar compounds. For example, research on pyrazole derivatives has indicated their efficacy in inhibiting HIV replication through various mechanisms without belonging to the three main classes of anti-HIV drugs, which is significant in the context of viral resistance .

Additionally, the compound's interaction with the Type III secretion system (T3SS) has been investigated due to its relevance in bacterial virulence. Compounds that inhibit T3SS have shown promise as potential therapeutic agents against Gram-negative bacterial infections .

Q & A

Q. What are the common synthetic routes for (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate, and what key intermediates are involved?

Answer: The synthesis typically involves multi-step reactions, including cyclization, coupling, and esterification. For example:

- Cyclization : Ethyl acetoacetate and substituted aldehydes can undergo Biginelli-like reactions to form pyrrolidine intermediates. Similar methods were used to synthesize ethyl pyrimidine carboxylates via one-pot condensation .

- Coupling : Amide coupling (e.g., General Procedure F1 in ) with reagents like NHNH·HO under heating (100°C for 2 h) is employed to introduce substituents .

- Key intermediates : Cyclopropyl-substituted pyrrolidines (e.g., intermediates in ) and sulfonated derivatives (e.g., 4-methylbenzenesulfonyl groups in ) are critical for stereochemical control.

Q. How can researchers confirm the stereochemical configuration using crystallographic data?

Answer: X-ray crystallography with programs like SHELXL ( ) is essential. For example:

- Refinement of the crystal structure using SHELXL can resolve absolute configurations. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are applied to non-H atoms.

- Compare the experimental unit cell parameters and torsion angles with computational models (e.g., density functional theory) to validate the (3S,4R) configuration.

Q. What analytical methods are critical for characterizing this compound?

Answer:

- NMR : H and C NMR (400 MHz, DMSO-d) identify substituents. For instance, methyl groups appear as singlets (~δ 2.42 ppm), and ethyl ester protons show quartets (δ 4.16 ppm) .

- LCMS/ESIMS : Monitors molecular ion peaks (e.g., m/z 494.1 for related compounds in ) and confirms purity (>95%).

- Chromatography : Silica gel chromatography () purifies intermediates, with elution conditions optimized using TLC monitoring.

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

Answer:

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester in ) to enforce stereochemistry.

- Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- Crystallization-induced asymmetric transformation : Recrystallize diastereomeric salts (e.g., with tartaric acid) to enhance enantiomeric excess .

Q. How do substituents on the phenyl ring affect reactivity and physicochemical properties?

Answer:

- Electron-withdrawing groups (e.g., -CF in ): Increase electrophilicity at the pyrrolidine nitrogen, altering reactivity in nucleophilic substitutions.

- Steric effects : Bulky substituents (e.g., 3-trifluoromethylphenyl in ) may hinder coupling reactions, requiring optimized conditions (e.g., higher temperatures or polar aprotic solvents).

- Hydrogen bonding : Hydroxyl or methoxy groups () enhance solubility in polar solvents but may reduce membrane permeability.

Q. What strategies address low yields in the final coupling step?

Answer:

- Optimize stoichiometry : Use 1.2–1.5 equivalents of the coupling partner (e.g., amines or acyl chlorides) to drive reactions to completion .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for cross-couplings or DMAP for esterifications.

- Solvent effects : Switch from DMSO to DMF or THF to improve reagent solubility ().

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

Answer:

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., ChemDraw or Gaussian).

- Crystallographic backup : When NMR signals overlap (e.g., δ 7.4–7.7 ppm in ), solve the crystal structure to unambiguously assign substituent positions .

- Isotopic labeling : Introduce C or N labels at suspected sites to track chemical shifts in complex spectra.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.